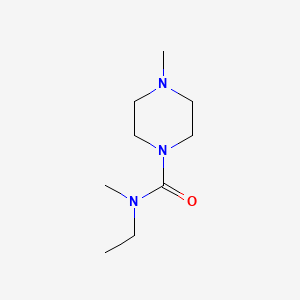
N-Ethyl-N,4-dimethylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N,4-dimethylpiperazine-1-carboxamide is a chemical compound with the molecular formula C8H18N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,4-dimethylpiperazine-1-carboxamide can be achieved through various methods. One common approach involves the reaction of N-ethylpiperazine with dimethylcarbamoyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: N-ethylpiperazine and dimethylcarbamoyl chloride.
Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.
Procedure: The reactants are mixed in an appropriate solvent, such as dichloromethane or tetrahydrofuran, and stirred at room temperature or slightly elevated temperatures.
Product Isolation: The product is isolated by filtration, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or solvent extraction to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N,4-dimethylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of N-ethyl-N,4-dimethylpiperazine-1-carboxylic acid.
Reduction: Formation of N-ethyl-N,4-dimethylpiperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the substituent used.
Applications De Recherche Scientifique
N-Ethyl-N,4-dimethylpiperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized as an intermediate in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Ethyl-N,4-dimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-4-methyl-1-piperazinecarboxamide: A similar compound with a slightly different structure.
1,4-Dimethylpiperazine: Another piperazine derivative with different substituents.
Uniqueness
N-Ethyl-N,4-dimethylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
75319-79-8 |
|---|---|
Formule moléculaire |
C9H19N3O |
Poids moléculaire |
185.27 g/mol |
Nom IUPAC |
N-ethyl-N,4-dimethylpiperazine-1-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-4-11(3)9(13)12-7-5-10(2)6-8-12/h4-8H2,1-3H3 |
Clé InChI |
JWZBNFBLFQZGTO-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C(=O)N1CCN(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


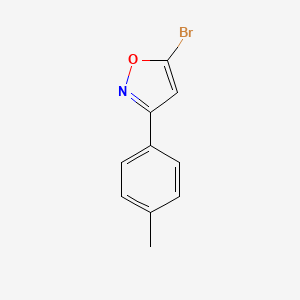
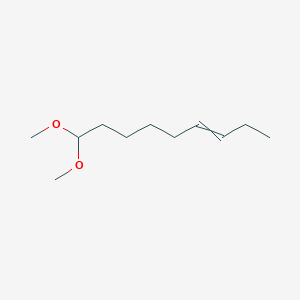
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B13800448.png)
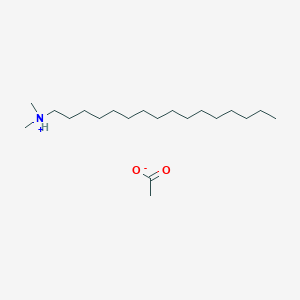
![Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]-](/img/structure/B13800459.png)

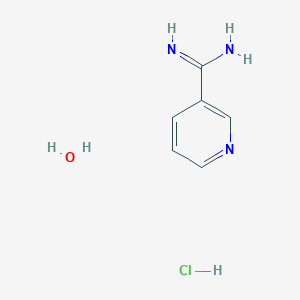
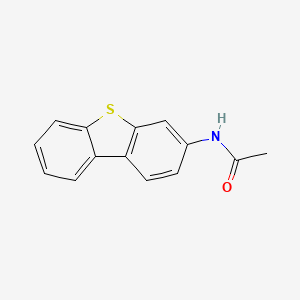

![(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13800488.png)
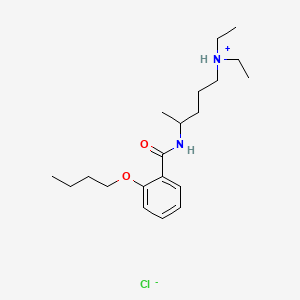
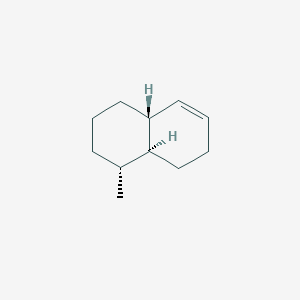
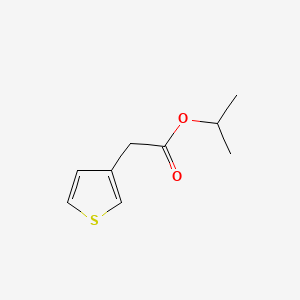
![1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13800511.png)
